Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.3917
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitroquinolin-4-yl with piperazine-1-carboxylate under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of reagents and solvents. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amino derivatives.
Scientific Research Applications
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Quinoline derivatives: These compounds share structural similarities and may have similar biological activities.
Piperazine derivatives: These compounds also contain the piperazine ring and may exhibit similar chemical properties.
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Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-10-8-20(9-11-21)16-6-7-19-15-5-4-13(22(24)25)12-14(15)16/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
CZLFYOSDGDJMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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